molecular formula C65H77ClN12O11S B12371407 Antitumor photosensitizer-4

Antitumor photosensitizer-4

Cat. No.: B12371407
M. Wt: 1269.9 g/mol
InChI Key: PJTOPSRBRNOPQL-LWOWNENESA-N
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Description

Antitumor photosensitizer-4 is a novel compound designed for use in photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds to generate reactive oxygen species (ROS) that induce cytotoxicity in cancer cells. This compound has shown promise in enhancing systemic antitumor immunity and targeting both primary and distant tumors through pyroptosis induction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antitumor photosensitizer-4 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety. This design ensures excellent membrane tethering and enzymatic activation, which are crucial for its phototoxicity and pyroptosis induction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure consistency and efficacy. The process may also involve encapsulation in nanoparticles to enhance cellular uptake and therapeutic effectiveness .

Chemical Reactions Analysis

Types of Reactions: Antitumor photosensitizer-4 primarily undergoes photochemical reactions upon light activation. These reactions include:

Common Reagents and Conditions:

Major Products: The primary products of these reactions are ROS, which include singlet oxygen and free radicals that cause cellular damage and apoptosis .

Scientific Research Applications

Antitumor photosensitizer-4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Antitumor photosensitizer-4 involves the following steps:

Comparison with Similar Compounds

Uniqueness: Antitumor photosensitizer-4 stands out due to its membrane-tethered activation design, which ensures prolonged circulation, long-lasting imaging, and persistent photodynamic therapy. This design enhances systemic antitumor immunity and offers a promising approach for cancer immunotherapy

Properties

Molecular Formula

C65H77ClN12O11S

Molecular Weight

1269.9 g/mol

IUPAC Name

(17S,18S)-18-(2-carboxyethyl)-20-[2-[2-[2-[2-[3-[2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethoxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid

InChI

InChI=1S/C65H77ClN12O11S/c1-9-42-37(4)47-31-49-39(6)44(14-15-57(80)81)61(73-49)45(62-59(64(84)85)40(7)50(74-62)33-52-43(10-2)38(5)48(72-52)32-51(42)71-47)30-56(79)67-17-24-87-27-29-88-28-26-86-23-16-58(82)89-25-22-77-18-20-78(21-19-77)55-34-54(69-41(8)70-55)75-65-68-35-53(90-65)63(83)76-60-36(3)12-11-13-46(60)66/h9,11-13,31-35,39,44,71-72H,1,10,14-30H2,2-8H3,(H,67,79)(H,76,83)(H,80,81)(H,84,85)(H,68,69,70,75)/t39-,44-/m0/s1

InChI Key

PJTOPSRBRNOPQL-LWOWNENESA-N

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NCCOCCOCCOCCC(=O)OCCN6CCN(CC6)C7=NC(=NC(=C7)NC8=NC=C(S8)C(=O)NC9=C(C=CC=C9Cl)C)C)CCC(=O)O)C)C)C=C)C

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NCCOCCOCCOCCC(=O)OCCN6CCN(CC6)C7=NC(=NC(=C7)NC8=NC=C(S8)C(=O)NC9=C(C=CC=C9Cl)C)C)CCC(=O)O)C)C)C=C)C

Origin of Product

United States

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